molecular formula C8H16N2 B13644082 (2-Norbornylmethyl)hydrazine CAS No. 16381-84-3

(2-Norbornylmethyl)hydrazine

Cat. No.: B13644082
CAS No.: 16381-84-3
M. Wt: 140.23 g/mol
InChI Key: JRQAXCQFHRMUCF-UHFFFAOYSA-N
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Description

(2-Norbornylmethyl)hydrazine is an organic compound with the molecular formula C8H16N2 It is a derivative of hydrazine, featuring a norbornyl group attached to the hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Norbornylmethyl)hydrazine typically involves the reaction of norbornylmethyl halides with hydrazine. One common method is the reaction of 2-norbornylmethyl chloride with hydrazine hydrate under reflux conditions. The reaction proceeds as follows:

C7H11CH2Cl+N2H4C7H11CH2NHNH2+HCl\text{C}_7\text{H}_{11}\text{CH}_2\text{Cl} + \text{N}_2\text{H}_4 \rightarrow \text{C}_7\text{H}_{11}\text{CH}_2\text{NHNH}_2 + \text{HCl} C7​H11​CH2​Cl+N2​H4​→C7​H11​CH2​NHNH2​+HCl

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited demand. the synthesis methods used in laboratories can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-Norbornylmethyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azines or other nitrogen-containing compounds.

    Reduction: It can be reduced to form simpler amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Azines and other nitrogen-containing compounds.

    Reduction: Simpler amines.

    Substitution: Various substituted hydrazine derivatives.

Scientific Research Applications

(2-Norbornylmethyl)hydrazine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and azines.

    Biology: It is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Norbornylmethyl)hydrazine involves its interaction with various molecular targets. In biological systems, it can act as a nucleophile, reacting with electrophilic centers in enzymes and other proteins. This interaction can lead to the inhibition or modification of enzyme activity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Hydrazine (N2H4): A simple hydrazine compound used in various industrial applications.

    Monomethylhydrazine (CH3NHNH2): Used as a rocket propellant and in chemical synthesis.

    Unsymmetrical Dimethylhydrazine ((CH3)2NNH2): Another rocket propellant with similar properties.

Uniqueness

(2-Norbornylmethyl)hydrazine is unique due to its norbornyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of steric hindrance and electronic factors in chemical reactions and biological systems.

Properties

CAS No.

16381-84-3

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

2-bicyclo[2.2.1]heptanylmethylhydrazine

InChI

InChI=1S/C8H16N2/c9-10-5-8-4-6-1-2-7(8)3-6/h6-8,10H,1-5,9H2

InChI Key

JRQAXCQFHRMUCF-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2CNN

Origin of Product

United States

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